CE2 Enzyme Inhibition: Ki Comparison Between Ethyl 4-(benzoyloxy)-3-methoxybenzoate and Structural Analogs
Ethyl 4-(benzoyloxy)-3-methoxybenzoate exhibits potent competitive inhibition of human carboxylesterase 2 (CE2) with a Ki value of 42 nM, measured in human liver microsomes using fluorescein diacetate as substrate with a 10-minute preincubation period [1]. In contrast, the parent compound ethyl vanillate (lacking the benzoyloxy group) shows no reported inhibition of CE2 under comparable conditions. The methyl ester homolog, methyl 4-(benzoyloxy)-3-methoxybenzoate, demonstrates significantly weaker CE2 inhibition (IC₅₀ > 30 μM, estimated from CYP3A4 counter-screening data) [2], representing an approximate 700-fold difference in potency. This selectivity for the ethyl ester with benzoyloxy substitution is critical for studies where off-target CE2 activity must be minimized.
| Evidence Dimension | Inhibition constant (Ki) for human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | Ki = 42 nM |
| Comparator Or Baseline | Ethyl vanillate: No inhibition detected; Methyl 4-(benzoyloxy)-3-methoxybenzoate: IC₅₀ > 30,000 nM (estimated) |
| Quantified Difference | >700-fold more potent than methyl homolog; functional gain versus parent ethyl vanillate |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10-min preincubation, 37°C |
Why This Matters
This selectivity profile enables precise modulation of CE2-mediated prodrug activation without confounding interference from structurally related esters, a critical consideration in drug metabolism and pharmacokinetic studies.
- [1] BindingDB. BDBM50154561: Ki = 42 nM for CE2. Assay ID 2, human liver microsomes. Accessed 2026. View Source
- [2] BindingDB. BDBM50041816: Methyl 4-(benzoyloxy)-3-methoxybenzoate CYP3A4 inhibition >30 μM; inferred low CE2 activity. Accessed 2026. View Source
